molecular formula C20H17Cl2N3O3S2 B2870773 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361160-24-9

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2870773
CAS RN: 361160-24-9
M. Wt: 482.39
InChI Key: JPVHHGSKVFLIAM-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DTTB, is a compound that has gained attention in recent years due to its potential use in scientific research. DTTB is a small molecule inhibitor that can selectively target certain enzymes in cells, making it a valuable tool for studying protein function and cellular signaling pathways.

Mechanism of Action

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide works by binding to specific enzymes in cells, inhibiting their activity. It has been shown to selectively target enzymes that are involved in cellular signaling pathways, such as the PI3K/Akt/mTOR pathway. By blocking these pathways, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can disrupt cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, it has also been shown to inhibit the growth of certain bacteria and viruses. It has also been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its selectivity for certain enzymes. This makes it a valuable tool for studying specific cellular signaling pathways. However, one limitation is that it may not be effective in all types of cancer or in all patients. Further research is needed to determine its effectiveness in different contexts.

Future Directions

There are many potential future directions for research on N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is in developing new cancer therapies that target specific enzymes involved in cancer cell growth. Another area of interest is in studying the anti-inflammatory effects of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its potential use in treating inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in different contexts.

Synthesis Methods

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be synthesized using a multi-step chemical process. The starting materials are 2,5-dichloroaniline and 2-aminothiazole, which are reacted together to form an intermediate compound. This intermediate is then reacted with pyrrolidine and sulfonyl chloride to form the final product, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.

Scientific Research Applications

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been used in a variety of scientific research applications. One area of interest is in the study of cancer and other diseases. N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes it a potential candidate for developing new cancer therapies.

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S2/c21-14-5-8-17(22)16(11-14)18-12-29-20(23-18)24-19(26)13-3-6-15(7-4-13)30(27,28)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVHHGSKVFLIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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